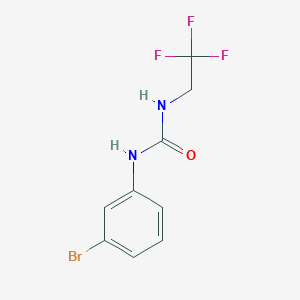

1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(2,2,2-trifluoroethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3N2O/c10-6-2-1-3-7(4-6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCXXGUETWAUEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)NCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677695 |

Source

|

| Record name | N-(3-Bromophenyl)-N'-(2,2,2-trifluoroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036990-21-2 |

Source

|

| Record name | N-(3-Bromophenyl)-N'-(2,2,2-trifluoroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

potential biological activity of trifluoroethyl urea derivatives

An In-depth Technical Guide to the Potential Biological Activity of Trifluoroethyl Urea Derivatives

Foreword: The Strategic Role of Fluorination in Drug Design

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties: it is highly lipophilic, enhancing membrane permeability, and its strong carbon-fluorine bonds increase metabolic stability. When this moiety is appended to a pharmacologically privileged scaffold like urea—a structure renowned for its ability to form stable hydrogen bonds with biological targets—a powerful class of compounds emerges. This guide provides a technical overview of the synthesis, biological activities, and evaluation methods for trifluoroethyl urea derivatives, tailored for researchers and drug development professionals.

Part 1: Core Synthesis Strategies for Trifluoroethyl Urea Derivatives

The construction of the urea backbone is a fundamental process in organic chemistry, with the isocyanate intermediate being central to most synthetic routes. The synthesis of trifluoroethyl urea derivatives typically follows a highly reliable and versatile pathway.

Causality in Synthetic Choices:

The primary method involves the reaction of a trifluoroethyl-containing amine with a phosgene equivalent to generate a trifluoroethyl isocyanate, or reacting a trifluoroethylamine directly with a pre-formed isocyanate.[1] The choice of solvent (e.g., anhydrous dichloromethane or toluene) is critical to prevent hydrolysis of the highly reactive isocyanate intermediate.[2][3] For reactions involving less soluble amines, gentle heating and the use of a base catalyst like triethylamine may be required to drive the reaction to completion.[4]

General Synthesis Protocol: Isocyanate-Amine Coupling

-

Preparation of Isocyanate (if necessary): The most common precursor, 3,3,3-trifluoroethyl isocyanate, can be synthesized from 3,3,3-trifluoroethylamine and phosgene or a safer equivalent.[4] Alternatively, a Curtius rearrangement of the corresponding acyl azide can be employed.[4]

-

Dissolution of Amine: The desired amine substrate is dissolved in an appropriate anhydrous aprotic solvent (e.g., dichloromethane, THF, or toluene).

-

Reaction Initiation: The trifluoroethyl isocyanate (or the isocyanate of the coupling partner) is added dropwise to the cooled amine solution, typically at 0-5 °C, to control the exothermic reaction.

-

Reaction Progression: The mixture is allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[2]

-

Isolation and Purification: The resulting solid product is often isolated by filtration. If necessary, the crude product is purified by recrystallization or flash column chromatography to yield the target trifluoroethyl urea derivative.[3]

Part 2: Anticancer Potential and Mechanisms of Action

A significant body of research has focused on the anticancer properties of urea derivatives. The trifluoroethyl moiety often enhances this activity, leading to potent inhibition of cancer cell proliferation.[5][6]

Mechanism 1: Kinase Inhibition

Many heterocyclic urea derivatives are potent inhibitors of various protein kinases, such as Receptor Tyrosine Kinases (RTKs) and Raf kinases, which are critical drivers in many cancers.[7] The urea functional group is adept at forming key hydrogen bonds within the ATP-binding pocket of these enzymes, acting as a "hinge-binder." This competitive inhibition blocks downstream signaling pathways responsible for cell growth and survival.

Mechanism 2: Antimetabolite and Alkylating Activity

Studies have shown that certain N-(3,3,3-trifluoroethyl)-N'-substituted ureas exhibit anticancer activity by acting as DNA or RNA antimetabolites or as alkylating agents.[4] The NCI COMPARE analysis, a tool that matches a compound's pattern of activity against 60 human tumor cell lines to those of known anticancer agents, has been instrumental in hypothesizing these mechanisms.[4]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a reliable method for assessing the cytotoxic effects of trifluoroethyl urea derivatives on cancer cell lines.[8]

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2][8]

-

Compound Treatment: Prepare serial dilutions of the trifluoroethyl urea derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the treated plates for a specified period, typically 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Table 1: Representative Anticancer Activity of Trifluoroethyl Urea Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Aryl-3-(4-arylthiazol-2-yl)thioureas | A549, HeLa, MCF-7, HCT116 | Moderate Activity | [2] |

| N-(3,3,3-trifluoroethyl)-N'-substituted ureas | Leukemia, Non-small cell lung, Renal | Active at 10 µM | [4] |

Part 3: Antimicrobial Activity

The structural features of urea derivatives, particularly their hydrogen bonding capacity, also make them effective antimicrobial agents.[3][9] The trifluoroethyl group can enhance this activity, likely by improving penetration into microbial cells.

Potential Mechanisms of Action

While the exact mechanisms are diverse, trifluoroethyl urea derivatives may exert their antimicrobial effects by:

-

Enzyme Inhibition: Targeting essential bacterial or fungal enzymes, such as β-glucuronidase or components of the cell wall synthesis machinery.[10]

-

Biofilm Disruption: Interfering with the formation or integrity of biofilms, which are critical for chronic infections.[11] One study found that a bis(trifluoromethyl)phenyl urea derivative enhanced the antibiofilm effects of fluoride against Staphylococcus aureus.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This is the gold-standard method for quantifying the in vitro antimicrobial activity of a compound.[12][13]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth, such as Mueller-Hinton Broth (MHB).[14]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol can be adapted for various enzymes (e.g., urease, cholinesterase) to determine the inhibitory potency (IC50) of test compounds. [15][16]

-

Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme, the enzyme solution, the substrate solution, and the test compound dilutions.

-

Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the trifluoroethyl urea derivative. Include controls (no inhibitor, no enzyme).

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Signal Detection: Monitor the formation of the product over time using a plate reader. The detection method depends on the specific assay (e.g., colorimetric, fluorometric). For example, in a urease inhibition assay, the production of ammonia can be quantified using the Berthelot (indophenol) method. [16]6. IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

Trifluoroethyl urea derivatives represent a versatile and potent class of compounds with a broad spectrum of biological activities. Their synthetic accessibility, combined with the favorable physicochemical properties imparted by the trifluoroethyl group and the hydrogen bonding capacity of the urea core, makes them highly attractive for drug discovery. Future research will likely focus on optimizing their selectivity for specific targets, such as mutant kinases in oncology or essential enzymes in drug-resistant microbes, to develop next-generation therapeutics with improved efficacy and safety profiles.

References

- Bentham Science. Urea Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.

- PubMed.

- MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.

- PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.

- University of East Anglia. Antimicrobial and anthelmintic activities of aryl urea agents. University of East Anglia Research Repository.

- NIH. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas.

- PubMed. The inhibition of serum cholinesterase by urea. Mechanism of action and application in the typing of abnormal genes. PubMed.

- MDPI. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI.

- NIH. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies.

- PMC. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity.

- ACS Publications. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

- ResearchGate. Recent Efforts in the Discovery of Urease Inhibitor Identifications.

- ResearchGate. (PDF) INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE.

- ScienceDirect. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. ScienceDirect.

- NIH. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.

- Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.

- ACS Omega. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A.

- NIH. Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU.

- Taylor & Francis Online. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Taylor & Francis Online.

- APEC Sub-Committee on Standards and Conformance. Antimicrobial Susceptibility Testing. APEC.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Enhancement of Fluoride’s Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 13. integra-biosciences.com [integra-biosciences.com]

- 14. apec.org [apec.org]

- 15. The inhibition of serum cholinesterase by urea. Mechanism of action and application in the typing of abnormal genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Storage and Stability of Bromophenyl Urea Compounds

For researchers, scientists, and drug development professionals engaged in the study and application of bromophenyl urea compounds, a thorough understanding of their stability and optimal storage conditions is paramount to ensuring experimental reproducibility, data integrity, and the overall success of research endeavors. This guide provides an in-depth exploration of the factors influencing the stability of this class of compounds, offering field-proven insights and actionable protocols to maintain their chemical integrity.

Introduction: The Chemical Nuances of Bromophenyl Ureas

Bromophenyl urea derivatives are a significant class of organic compounds with diverse applications, ranging from potent enzyme inhibitors in biomedical research to key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The core structure, featuring a urea moiety linked to a bromine-substituted phenyl ring, imparts specific chemical properties that dictate their stability. The electron-withdrawing nature of the bromine atom and the phenyl ring, combined with the reactivity of the urea group, makes these molecules susceptible to degradation under various environmental conditions. An understanding of these inherent chemical liabilities is the foundation for establishing robust storage and handling protocols.

Critical Factors Influencing the Stability of Bromophenyl Urea Compounds

The degradation of bromophenyl urea compounds is primarily driven by three key environmental factors: hydrolysis, photolysis, and oxidation. Each of these degradation pathways is influenced by specific conditions such as temperature, pH, light exposure, and the presence of oxidizing agents.

Hydrolytic Degradation: The Role of pH and Temperature

Hydrolysis is a major degradation pathway for phenylurea compounds.[2][3] The reaction is significantly influenced by pH and temperature. The hydrolysis of phenylureas can proceed through different mechanisms depending on the pH of the solution.[4]

-

Acid-Catalyzed Hydrolysis (pH < 3): Under strongly acidic conditions, the urea moiety can be protonated, making it more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond and the formation of p-bromoaniline and other degradation products.

-

Base-Catalyzed Hydrolysis (pH > 12): In highly alkaline environments, the urea proton can be abstracted, forming an anionic intermediate that is also prone to hydrolysis.[3]

-

Buffer Catalysis (pH 4-10): In the intermediate pH range, the hydrolysis rate can be influenced by the buffer species present.[4] Bifunctional acid-base buffers can act as efficient catalysts for the hydrolysis of phenylureas.[2]

Kinetic studies have shown that the hydrolysis of phenylureas generally follows first-order kinetics.[4] The rate of hydrolysis increases with increasing temperature. Therefore, to minimize hydrolytic degradation, solutions of bromophenyl urea compounds should be prepared fresh and maintained at a neutral or slightly acidic pH, and stored at low temperatures when not in use.

Photodegradation: The Impact of Light Exposure

Aromatic bromine compounds are known to be susceptible to photodegradation.[5] Exposure to ultraviolet (UV) and, to a lesser extent, visible light can induce photochemical reactions that lead to the degradation of bromophenyl urea compounds. The primary mechanism of photodegradation is often the homolytic cleavage of the carbon-bromine (C-Br) bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, resulting in a complex mixture of degradation products.[6]

The main processes involved in the photoreaction of phenylurea herbicides include N-demethylation, hydroxylation, and dimerization.[7] To mitigate photodegradation, it is crucial to protect bromophenyl urea compounds, both in solid form and in solution, from light.

Oxidative Degradation: Susceptibility to Oxidizing Agents

The urea and phenyl moieties of bromophenyl urea compounds can be susceptible to oxidation. The presence of oxidizing agents, such as peroxides or metal ions, can initiate oxidative degradation pathways.[8] The degradation of phenylurea herbicides under various oxidation conditions has been studied, and the efficiency of degradation is dependent on the specific oxidant and the substitution pattern on the phenyl ring.[8]

Recommended Storage Conditions

Based on the understanding of the degradation pathways, the following storage conditions are recommended to ensure the long-term stability of bromophenyl urea compounds.

| Form | Storage Condition | Rationale |

| Solid (Powder) | Store at 2-8°C in a tightly sealed, opaque container in a dry environment. | Minimizes thermal and hydrolytic degradation. Protection from light prevents photodegradation. A dry environment is crucial as urea compounds can be hygroscopic.[9] |

| Solution | Prepare fresh for each use. If short-term storage is necessary, store in a tightly sealed, opaque container at -20°C or -80°C. The solvent should be of high purity and degassed to remove dissolved oxygen. | Fresh preparation avoids the accumulation of degradation products. Freezing minimizes both hydrolytic and thermal degradation. Opaque containers and degassed solvents protect against photolytic and oxidative degradation, respectively. |

Experimental Protocols for Stability Assessment

A crucial aspect of working with bromophenyl urea compounds is the ability to assess their stability and purity over time. This requires the development and validation of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in developing a stability-indicating method.[10] It involves subjecting the compound to harsh conditions to intentionally induce degradation. The resulting degradation products are then used to challenge the specificity of the analytical method.

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol for a Stability-Indicating RP-HPLC Method

The following is a general protocol for a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of bromophenyl urea compounds. Method optimization and validation are essential for specific compounds.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer, e.g., phosphate buffer pH 7). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of the specific bromophenyl urea compound (typically in the range of 230-270 nm).

-

Injection Volume: 10-20 µL.

-

Sample Preparation:

-

Solid: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Solution: Dilute the solution with the mobile phase to a concentration within the linear range of the method.

-

-

Analysis: Inject the prepared samples and monitor the chromatogram for the appearance of new peaks corresponding to degradation products. The peak area of the parent compound can be used to quantify its degradation over time.

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation Pathways

Understanding the potential degradation pathways is crucial for interpreting stability data and for the development of stable formulations.

Primary Degradation Pathways of Bromophenyl Urea:

Caption: Key degradation pathways for bromophenyl urea.

Conclusion

The chemical integrity of bromophenyl urea compounds is critical for their successful application in research and development. By understanding the key factors that influence their stability—namely hydrolysis, photolysis, and oxidation—and by implementing the recommended storage and handling protocols, researchers can significantly mitigate the risk of degradation. The use of validated, stability-indicating analytical methods is essential for monitoring the purity of these compounds over time and for ensuring the reliability of experimental data. This guide serves as a foundational resource for establishing best practices in the storage and handling of bromophenyl urea compounds, thereby promoting scientific rigor and reproducibility.

References

-

Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of hydrolysis of phenylureas. [Link]

-

ResearchGate. Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. [Link]

-

ResearchGate. Photochemical Degradation of Polybrominated Diphenylether BDE209 Under Ultraviolet Irradiation. [Link]

-

PubMed. Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. [Link]

-

PubMed Central. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. [Link]

-

PubMed Central. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. [Link]

-

ResearchGate. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: Characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. [Link]

-

PubMed. Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy. [Link]

-

European Medicines Agency. Q 1 E Evaluation of Stability Data. [Link]

-

Biomaghreb. UREA. [Link]

-

National Institutes of Health. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

-

AERU, University of Hertfordshire. Bromuron (Ref: FL 173). [Link]

-

ResearchGate. New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. [Link]

-

ChemistryViews. Solving Urea's Solubility Problem. [Link]

-

A Journal of AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

-

FEMS Microbiology Ecology, Oxford Academic. Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. [Link]

-

Vitro Scient. UREA. [Link]

-

ResearchGate. Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. [Link]

-

National Institutes of Health. Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

-

Cell Biolabs, Inc. Urea Assay Kit (Colorimetric). [Link]

-

RSC Publishing. Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. [Link]

-

PubMed. Kinetics of the transformation of phenyl-urea herbicides during ozonation of natural waters: rate constants and model predictions. [Link]

-

Organic Syntheses Procedure. arylureas i. cyanate method. [Link]

-

Diva-Portal.org. MASTER'S THESIS Preliminary investigations into the behavior of urea. [Link]

-

Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

Aschimfarma. Stability data and attribution of retest/shelflife. [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]

Sources

- 1. CAS 1967-25-5: 4-Bromophenylurea | CymitQuimica [cymitquimica.com]

- 2. Kinetics and mechanism of hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistryviews.org [chemistryviews.org]

- 10. diva-portal.org [diva-portal.org]

Methodological & Application

Application Notes and Protocols: Characterizing 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a key factor in many diseases, making them a major class of drug targets.[1] Urea-based compounds have emerged as a versatile scaffold for designing potent kinase inhibitors, often by forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.[2][3] This document provides a comprehensive guide for the initial characterization of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, a compound with structural features suggestive of potential kinase inhibitory activity, including a lipophilic 3-bromophenyl group and a trifluoroethyl moiety that can enhance metabolic stability.[4] While its specific kinase targets are not yet defined, this guide presents a systematic approach to identify its potential targets, determine its potency and selectivity, and validate its activity in a cellular context.

Compound Profile: 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea

| Property | Value | Source |

| CAS Number | 1036990-21-2 | [4][5] |

| Molecular Formula | C₉H₈BrF₃N₂O | [4][5] |

| Molecular Weight | 297.07 g/mol | [4] |

| Predicted Boiling Point | 282.6±40.0 °C | [4] |

| Predicted Density | 1.646±0.06 g/cm³ | [4] |

| Storage | 2-8°C, sealed, dry | [4][5] |

PART 1: In Vitro Kinase Inhibition Profiling

The initial step in characterizing a potential kinase inhibitor is to determine its activity against a panel of purified kinases. This provides an unbiased view of its potency and selectivity.

Rationale for Kinase Panel Screening

Screening against a diverse kinase panel is crucial to identify primary targets and potential off-target effects early in the drug discovery process. This helps in building a selectivity profile and predicting potential toxicities. A broad panel should include representatives from different kinase families.

Experimental Workflow: In Vitro Kinase Assay

A widely used and robust method for assessing kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[6] An increase in luminescence signal corresponds to higher ADP production and thus higher kinase activity. Conversely, inhibition of the kinase results in a decrease in signal.

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Detailed Protocol: IC50 Determination using ADP-Glo™ Assay

This protocol is a general guideline and should be optimized for each specific kinase.[1][2]

Materials:

-

1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea

-

DMSO (Dimethyl Sulfoxide)

-

Purified active kinase

-

Kinase-specific substrate (e.g., Myelin Basic Protein (MBP))[1]

-

ATP (Adenosine triphosphate)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]

-

White, opaque 384-well assay plates

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea in 100% DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[7]

-

-

Reaction Setup:

-

Add 1 µL of diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Add 2 µL of the kinase solution (containing the appropriate concentration of the target kinase in assay buffer) to all wells.

-

Gently mix and incubate for 15 minutes at room temperature.

-

-

Initiation of Kinase Reaction:

-

Add 2 µL of the substrate/ATP mixture (containing the substrate and ATP at their respective Km concentrations, if known) to all wells to start the reaction.[8]

-

The final reaction volume will be 5 µL.[1]

-

Incubate the plate for 60 minutes at 30°C.[2] The incubation time should be within the linear range of the reaction.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

-

Incubate for 40 minutes at room temperature.[1]

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration.[1][6]

-

Incubate for 30 minutes at room temperature.[1]

-

Measure the luminescence using a microplate reader.[1]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[1][8]

-

PART 2: Cell-Based Assays to Validate Kinase Inhibition

After identifying a potential kinase target in vitro, it is essential to determine if the compound can engage the target in a cellular environment and modulate its downstream signaling pathways.

Rationale for Cellular Assays

Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity. They account for factors such as cell permeability, metabolic stability, and engagement with the target in its natural signaling complex.

Western Blotting for Phospho-Protein Analysis

This technique allows for the direct measurement of the phosphorylation status of a kinase's downstream substrates. A reduction in the phosphorylation of a specific substrate upon treatment with the inhibitor provides strong evidence of target engagement.[9]

Caption: General workflow for Western blot analysis of protein phosphorylation.

Protocol Outline:

-

Cell Culture and Treatment:

-

Select a cell line where the target kinase and its signaling pathway are known to be active.

-

Seed the cells and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea for a predetermined time (e.g., 2 hours).

-

-

Protein Extraction and Quantification:

-

Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.

-

Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate protein to serve as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability/Proliferation Assays

To assess the functional consequence of kinase inhibition, cell viability or proliferation assays are performed. These assays determine if inhibiting the target kinase leads to a cytostatic or cytotoxic effect.

Commonly Used Assays:

-

MTT/XTT Assays: Colorimetric assays that measure metabolic activity.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.

-

Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.

Protocol Outline (using CellTiter-Glo®):

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the compound for a specified period (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to untreated controls and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

PART 3: Data Interpretation and Next Steps

The collective data from these assays will form a preliminary profile of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea as a potential kinase inhibitor.

-

Potency: The in vitro IC50 value indicates the concentration of the compound required to inhibit 50% of the kinase's activity. Lower IC50 values suggest higher potency.[1]

-

Selectivity: Comparing the IC50 values across a panel of kinases reveals the compound's selectivity. A highly selective inhibitor will have a significantly lower IC50 for its primary target(s) compared to other kinases.

-

Cellular Activity: A decrease in the phosphorylation of a downstream target protein in the Western blot analysis confirms that the compound is cell-permeable and engages its target in a cellular context. The GI50 from cell viability assays demonstrates a functional consequence of this inhibition.

Should 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea show promising activity, further studies could include more extensive kinome profiling, determination of the mechanism of inhibition (e.g., ATP-competitive), and in vivo efficacy studies in relevant disease models.

Safety and Handling

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Handle the compound in a well-ventilated area or a chemical fume hood.[11]

-

Storage: Store the compound at 2-8°C, sealed from light and moisture.[4]

-

Solubility: 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea is expected to be soluble in organic solvents like DMSO and dimethylformamide. For aqueous solutions, first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.

References

-

MySkinRecipes. 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea. Available from: [Link]

-

MDPI. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Available from: [Link]

-

BMG LABTECH. Kinase assays. Available from: [Link]

-

Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

-

PMC - PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]

-

Reaction Biology. Spotlight: Cell-based kinase assay formats. Available from: [Link]

-

PubMed. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. Available from: [Link]

-

PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

-

MDPI. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Available from: [Link]

-

Request PDF. Urea derivatives of STI571 as Inhibitors of Bcr-Abl and PDGFR Kinases. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Urea. Available from: [Link]

-

Lead Sciences. 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea. Available from: [Link]

- Google Patents. WO2020079184A2 - Urea derivatives for treating and/or preventing cancer.

-

PubChem. (2,2,2-Trifluoroethyl)urea. Available from: [Link]

-

PubMed. Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases. Available from: [Link]

-

Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. Available from: [Link]

-

PMC - PubMed Central. 1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. Available from: [Link]

-

PubMed. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Available from: [Link]

-

PubMed. Macrocyclic ureas as potent and selective Chk1 inhibitors: an improved synthesis, kinome profiling, structure-activity relationships, and preliminary pharmacokinetics. Available from: [Link]

-

PubChem. 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea. Available from: [Link]

Sources

- 1. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea [myskinrecipes.com]

- 5. 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea - Lead Sciences [lead-sciences.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea in Cancer Research

Introduction: The Emerging Potential of Novel Urea Derivatives in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the development of small-molecule inhibitors that target specific signaling pathways crucial for tumor growth and survival.[1][2] Urea derivatives have emerged as a privileged scaffold in medicinal chemistry, forming the backbone of several approved anticancer drugs.[3] These compounds are recognized for their ability to establish critical interactions with biological targets, particularly protein kinases, which are often dysregulated in cancer.[1] This document provides a comprehensive guide for researchers on the potential application of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea (hereinafter referred to as Compound X) in cancer research.

While direct anticancer activity of Compound X has not been extensively reported, its structural features—a bromophenyl group and a trifluoroethyl moiety—are present in numerous kinase inhibitors, suggesting its potential as a therapeutic candidate.[4][5] The trifluoromethyl group, for instance, can enhance metabolic stability and binding affinity of small molecules to their targets.[6] This guide will, therefore, be based on a hypothesized mechanism of action, drawing parallels from structurally related and well-characterized urea-based kinase inhibitors. We will provide detailed protocols for the in vitro and in vivo evaluation of Compound X, enabling researchers to systematically investigate its potential as a novel anticancer agent.

Hypothesized Mechanism of Action: Inhibition of the RAF/MEK/ERK Signaling Pathway

Many diaryl urea derivatives have been identified as potent inhibitors of the RAF-MEK-ERK signaling cascade (also known as the MAPK pathway), a critical pathway that regulates cell proliferation, differentiation, and survival.[7][8] The RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF or Raf-1) are key components of this pathway, and their aberrant activation is a hallmark of many cancers.[8][9] We hypothesize that Compound X may function as a Type II kinase inhibitor , binding to the inactive conformation of RAF kinases and preventing their activation.

The urea moiety is crucial for this interaction, typically forming hydrogen bonds with the kinase hinge region. The bromophenyl and trifluoroethyl groups may occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Diagram of the Hypothesized RAF/MEK/ERK Signaling Pathway Inhibition by Compound X

Caption: Hypothesized inhibition of the RAF/MEK/ERK pathway by Compound X.

Experimental Protocols

PART 1: In Vitro Evaluation

1.1. Compound Handling and Preparation

-

Solubility Testing : Prior to initiating biological assays, it is crucial to determine the solubility of Compound X in relevant solvents. A recommended starting point is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Subsequently, determine the solubility in aqueous solutions, such as cell culture media, to ensure that the compound does not precipitate at the final working concentrations.

-

Storage : Store the solid compound at 2-8°C in a dry, sealed container.[10] The DMSO stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

1.2. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Compound X on the viability and proliferation of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

-

Materials :

-

Cancer cell lines (e.g., A375 melanoma with BRAF V600E mutation, HT-29 colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Compound X stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure :

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of Compound X in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Sorafenib).

-

After 24 hours, remove the medium and add 100 µL of the diluted Compound X or control solutions to the respective wells.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Compound X that inhibits cell growth by 50%).

-

Diagram of the Cell Viability Assay Workflow

Caption: Workflow for the MTT cell viability assay.

1.3. Western Blot Analysis

This protocol is used to investigate the effect of Compound X on the phosphorylation status of key proteins in the RAF/MEK/ERK pathway. A reduction in the phosphorylation of MEK and ERK would support the hypothesized mechanism of action.[13][14]

-

Materials :

-

Cancer cell lines

-

6-well plates

-

Compound X

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure :

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with Compound X at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 6-24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.[15]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[16]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

-

1.4. In Vitro Kinase Assay

To directly assess the inhibitory activity of Compound X on RAF kinase, an in vitro kinase assay can be performed.[17][18]

-

Materials :

-

Recombinant active RAF kinase (e.g., B-RAF)

-

Kinase substrate (e.g., recombinant inactive MEK1)

-

Compound X

-

Kinase assay buffer

-

ATP

-

96-well plate

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure :

-

Prepare serial dilutions of Compound X in kinase assay buffer.

-

In a 96-well plate, add the recombinant RAF kinase and Compound X dilutions.

-

Incubate for a short period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate (MEK1) and ATP.[17]

-

Allow the reaction to proceed for a specified time at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

-

PART 2: In Vivo Evaluation

2.1. Subcutaneous Xenograft Mouse Model

This model is used to evaluate the in vivo antitumor efficacy of Compound X.[19][20]

-

Materials :

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line that showed sensitivity to Compound X in vitro

-

Matrigel (optional, to improve tumor engraftment)

-

Compound X formulation for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline)

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure :

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used) at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[19]

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer Compound X or the vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess target inhibition).

-

Diagram of the Xenograft Model Workflow

Caption: Workflow for the in vivo subcutaneous xenograft model.

Data Presentation and Interpretation

Table 1: In Vitro Activity of Compound X

| Cell Line | IC50 (µM) |

| A375 (BRAF V600E) | [Enter experimental value] |

| HT-29 (BRAF V600E) | [Enter experimental value] |

| Normal Fibroblasts | [Enter experimental value] |

Table 2: In Vivo Efficacy of Compound X in Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | [Enter experimental value] | - | [Enter experimental value] |

| Compound X (dose 1) | [Enter experimental value] | [Calculate] | [Enter experimental value] |

| Compound X (dose 2) | [Enter experimental value] | [Calculate] | [Enter experimental value] |

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea as a potential anticancer agent. The proposed protocols are designed to systematically evaluate its biological activity, starting from in vitro cell-based assays to in vivo efficacy studies. Positive results from these experiments, particularly the confirmation of RAF kinase inhibition and antitumor activity in preclinical models, would warrant further investigation into its pharmacokinetic properties, safety profile, and potential for clinical development. The structural features of Compound X hold promise for its utility in cancer research, and the methodologies outlined here provide a clear path for elucidating its therapeutic potential.

References

-

MySkinRecipes. (n.d.). 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea. Retrieved from [Link]

-

protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

-

PubMed. (2017, February 15). Design and synthesis of new RAF kinase-inhibiting antiproliferative quinoline derivatives. Part 2. Retrieved from [Link]

-

MDPI. (2022, November 23). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

NIH. (2025, July 10). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Retrieved from [Link]

-

NIH. (n.d.). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

-

NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are Raf kinase inhibitors and how do they work?. Retrieved from [Link]

-

MDPI. (2023, December 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NIH. (2016, September 21). Antiangiogenic Effects of VH02, a Novel Urea Derivative: In Vitro and in Vivo Studies. Retrieved from [Link]

-

Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

-

PubMed. (1990, January 1). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Retrieved from [Link]

-

PubMed. (2005, May 1). Urea derivatives as anticancer agents. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Discovery of heterocyclic ureas as a new class of raf kinase inhibitors: Identification of a second generation lead by a combinatorial chemistry approach. Retrieved from [Link]

-

Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

-

ACS Publications. (2026, January 16). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

-

PubMed. (2021, November 15). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Retrieved from [Link]

-

PubMed. (2017, December 1). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. Retrieved from [Link]

-

ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

PubMed. (2012, June 14). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Retrieved from [Link]

-

PubMed. (2009, March). Virtual screening for Raf-1 kinase inhibitors based on pharmacophore model of substituted ureas. Retrieved from [Link]

-

MDPI. (2025, October 22). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]

-

MDPI. (n.d.). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Retrieved from [Link]

-

Horizon IRD. (n.d.). Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. Retrieved from [Link]

-

ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

-

Protocol Online. (2005, December 5). Xenograft Tumor Model Protocol. Retrieved from [Link]

-

ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2025, October 22). Discovery of 1,2,3-Triazole-Urea Hybrids. Retrieved from [Link]

Sources

- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Design and synthesis of new RAF kinase-inhibiting antiproliferative quinoline derivatives. Part 2: Diarylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea [myskinrecipes.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. blog.championsoncology.com [blog.championsoncology.com]

- 15. Western Blot Protocol | R&D Systems [rndsystems.com]

- 16. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. In vitro kinase assay [protocols.io]

- 18. In vitro kinase assay [bio-protocol.org]

- 19. yeasenbio.com [yeasenbio.com]

- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Application Note & Protocol: High-Purity Isolation of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea using Reverse-Phase Flash Chromatography

Abstract

This application note provides a detailed protocol for the purification of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea, a key intermediate in pharmaceutical synthesis, particularly for compounds targeting central nervous system disorders.[1] The inherent lipophilicity imparted by the bromophenyl and trifluoroethyl moieties makes this compound well-suited for reverse-phase chromatography.[1] This guide will detail a robust method using reverse-phase flash chromatography, addressing potential impurities from a common synthetic route and ensuring a final product of high purity. The principles and methodologies described herein are intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Rationale for Chromatographic Purification

1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea is a crucial building block in medicinal chemistry. Its structure, featuring a brominated aromatic ring and a trifluoroethyl group, enhances lipophilicity, a critical factor for blood-brain barrier penetration in CNS-active drugs.[1] The synthesis of such substituted ureas, typically proceeding through the reaction of an isocyanate with an amine, can often lead to a mixture of the desired product along with unreacted starting materials and side products. Therefore, a reliable and scalable purification method is paramount to ensure the quality and integrity of subsequent synthetic steps and final active pharmaceutical ingredients.

This document outlines a systematic approach to the purification of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea. We will first consider the likely impurities based on a plausible synthetic pathway. Subsequently, a detailed protocol for purification via reverse-phase flash chromatography will be presented, including the rationale for the selection of the stationary and mobile phases.

Predicted Impurities from Synthesis

A common and efficient method for the synthesis of the target compound is the reaction of 3-bromoaniline with 2,2,2-trifluoroethyl isocyanate.

Figure 1: Synthesis of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea

Caption: Reaction of 3-bromoaniline with 2,2,2-trifluoroethyl isocyanate to yield the target urea.

Caption: Reaction of 3-bromoaniline with 2,2,2-trifluoroethyl isocyanate to yield the target urea.

From this reaction, several impurities can be anticipated:

-

Unreacted 3-bromoaniline: A primary amine that is more polar than the product.

-

Unreacted 2,2,2-trifluoroethyl isocyanate: Highly reactive and likely to be quenched during workup, but may form other urea derivatives.

-

1,3-bis(3-bromophenyl)urea: A symmetrical urea formed from the reaction of 3-bromoaniline with an in-situ formed isocyanate from a phosgene equivalent, or from other side reactions. This impurity is significantly less polar than the target compound.

The differing polarities of these potential impurities provide a strong basis for effective separation using chromatography.

Materials and Methods

Materials

| Material | Grade | Supplier |

| Crude 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea | Synthesis Grade | In-house |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

| Water | Deionized, 18.2 MΩ·cm | Millipore |

| Methanol (MeOH) | HPLC Grade | Fisher Scientific |

| C18 Silica Gel | 40-63 µm | SiliaSep™ |

Equipment

-

Flash Chromatography System (e.g., Teledyne ISCO CombiFlash)

-

UV-Vis Detector (integrated with flash system)

-

Rotary Evaporator

-

Analytical HPLC system with UV detector

-

Vortex Mixer

-

Glass Vials and Syringes

Experimental Protocols

Sample Preparation

The crude reaction mixture is first concentrated under reduced pressure to remove the bulk of the reaction solvent. For purification, a stock solution of the crude material is prepared.

Protocol:

-

Weigh 1.0 g of the crude 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea.

-

Dissolve the crude material in a minimal amount of methanol (approximately 2-3 mL).

-

Ensure complete dissolution by vortexing. If solids persist, a small amount of dichloromethane can be added, but methanol is preferred for compatibility with the reverse-phase mobile phase.

Reverse-Phase Flash Chromatography Protocol

The lipophilic nature of the target compound makes reverse-phase chromatography the ideal choice for purification. A C18 stationary phase provides excellent retention and separation from both more polar and less polar impurities.

Chromatography Conditions:

| Parameter | Value | Rationale |

| Stationary Phase | C18 Silica Gel | The non-polar C18 phase will interact with the lipophilic bromophenyl and trifluoroethyl groups, allowing for separation based on polarity. |

| Mobile Phase A | Deionized Water | The polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile (ACN) | The organic modifier; its increasing concentration will elute compounds of decreasing polarity. |

| Gradient | 30-80% B over 20 min | A gradient is employed to effectively separate the polar starting material, the product, and the non-polar symmetrical urea impurity. |

| Flow Rate | 20 mL/min | Optimized for a 40g C18 column to ensure good separation without excessive run time. |

| Detection | 254 nm | The bromophenyl group provides a strong chromophore, making UV detection at 254 nm highly sensitive for the target compound and aromatic impurities.[2] |

| Column Size | 40 g C18 Flash Column | Appropriate for purifying up to 1 g of crude material. |

Step-by-Step Protocol:

-

Equilibrate the C18 column with 30% Acetonitrile in Water for 5 column volumes.

-

Load the prepared sample solution onto the column.

-

Begin the chromatographic run using the gradient profile outlined in the table above.

-

Monitor the separation at 254 nm and collect fractions based on the observed peaks.

-

Combine the fractions containing the pure product, as determined by in-process analytical HPLC or TLC.

-

Concentrate the pure fractions under reduced pressure to yield the purified 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea as a solid.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification process.

Caption: Workflow for the purification of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea.

Expected Results and Discussion

The described reverse-phase flash chromatography method is expected to yield 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea with a purity exceeding 98%. The elution profile will typically show the following order:

-

3-bromoaniline: Elutes early in the gradient due to its higher polarity.

-

1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea: The target compound, eluting at an intermediate acetonitrile concentration.

-

1,3-bis(3-bromophenyl)urea: Elutes later in the gradient as it is the least polar of the three key components.

The choice of a C18 stationary phase is crucial for retaining the moderately non-polar target compound and allowing for a broad enough separation window from potential impurities. While fluorinated stationary phases can offer alternative selectivity for fluorinated compounds, a standard C18 phase is often sufficient and more cost-effective for this type of molecule.[3] The use of a water/acetonitrile mobile phase system is standard for reverse-phase chromatography and provides good solubility for the analyte and impurities.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea using reverse-phase flash chromatography. By understanding the potential impurities from the synthesis and applying sound chromatographic principles, a high degree of purity can be achieved. This method is robust, scalable, and suitable for implementation in both academic and industrial research settings, ensuring the quality of this important pharmaceutical intermediate.

References

-

MySkinRecipes. (n.d.). 1-(3-Bromophenyl)-3-(2,2,2-trifluoroethyl)urea. Retrieved from [Link]

- Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19–27.

- Zhang, W. (2014).

-

Chromatography Forum. (2014). HPLC Method for Quantification of Urea. Retrieved from [Link]

- Bell, D. S. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

Sources

Application Note: A Validated Protocol for Screening Urea Derivatives as Urease Inhibitors

Introduction: The Significance of Urease Inhibition

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis.[3] In the gastrointestinal tract, the ammonia produced by urease neutralizes gastric acid, allowing H. pylori to colonize the stomach lining, which can lead to peptic ulcers and gastric cancer.[3] In the urinary tract, urease activity increases urine pH, promoting the formation of infection-induced urinary stones. Beyond its medical relevance, urease activity in soil contributes to significant nitrogen loss from urea-based fertilizers through ammonia volatilization, posing both economic and environmental challenges.

The development of potent and specific urease inhibitors is therefore a key strategy for combating urease-associated pathologies and improving agricultural efficiency. Urea derivatives represent a promising class of potential inhibitors, acting as substrate analogs that can interact with the active site of the enzyme.[4][5] This application note provides a detailed and validated protocol for the in vitro screening of urea derivatives as urease inhibitors, designed for researchers in drug development and related scientific fields. The described methodology is based on a well-established spectrophotometric assay that quantifies ammonia production.[1]

Principle of the Assay: The Berthelot Reaction

The protocol outlined below employs the Berthelot method to determine urease activity.[1] This colorimetric assay is based on the principle that urease-catalyzed hydrolysis of urea produces ammonia. The liberated ammonia then reacts with a phenolic reagent and hypochlorite in an alkaline medium to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically at approximately 630-670 nm, is directly proportional to the amount of ammonia produced and thus to the urease activity.[1] The inhibitory potential of a test compound is determined by its ability to reduce the rate of ammonia formation in the enzymatic reaction.

Experimental Workflow for Urease Inhibition Assay

The following diagram illustrates the overall workflow for screening potential urease inhibitors.

Caption: Workflow for screening urease inhibitors.

Materials and Reagents

Equipment

-

Spectrophotometer (plate reader or cuvette-based)

-

96-well microplates (clear, flat-bottom)

-

Incubator

-

Micropipettes

-

Vortex mixer

-

Centrifuge (optional, for sample preparation)

Reagents

-

Urease (e.g., from Jack Bean)

-

Urea

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compounds (urea derivatives)

-

Positive control (e.g., Thiourea or Acetohydroxamic acid)[2]

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for test compounds

-

Colorimetric Reagents (Berthelot Method):

-

Reagent A (Phenol-Nitroprusside): A solution containing phenol and sodium nitroprusside.

-

Reagent B (Alkaline Hypochlorite): A solution containing sodium hypochlorite and sodium hydroxide.

-

Note: The precise concentrations and compositions of the Berthelot reagents can vary. It is recommended to follow a well-cited formulation, such as the one described by Weatherburn (1967) or use a commercially available kit.[3]

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format, which is suitable for high-throughput screening.

Preparation of Reagents

-

Urease Enzyme Solution: Prepare a stock solution of urease in phosphate buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate over the desired time course. A typical starting concentration is 25 U/mL.

-

Urea Substrate Solution: Prepare a stock solution of urea in phosphate buffer. A common concentration is 100 mM.

-

Test Compound Solutions: Dissolve the urea derivatives in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).[6] Prepare serial dilutions of the stock solution to obtain a range of test concentrations.[6]

-

Positive Control Solution: Prepare a stock solution of a known urease inhibitor, such as thiourea, in the same solvent as the test compounds.

Assay Procedure

The following table outlines the components to be added to each well of a 96-well plate. It is crucial to include all specified controls for a self-validating experiment.

| Component | Test Compound Wells | Negative Control | Positive Control | Solvent Control | Blank |

| Phosphate Buffer (µL) | 55 | 60 | 55 | 55 | 110 |

| Urease Solution (µL) | 25 | 25 | 25 | 25 | 0 |

| Test Compound (µL) | 5 | 0 | 0 | 0 | 0 |

| Positive Control (µL) | 0 | 0 | 5 | 0 | 0 |

| Solvent (e.g., DMSO) (µL) | 0 | 0 | 0 | 5 | 0 |

| Pre-incubation | \multicolumn{5}{c | }{Incubate at 37°C for 15 minutes} | |||

| Urea Solution (µL) | 25 | 25 | 25 | 25 | 25 |

| Incubation | \multicolumn{5}{c | }{Incubate at 37°C for 30 minutes} | |||

| Reagent A (µL) | 50 | 50 | 50 | 50 | 50 |

| Reagent B (µL) | 50 | 50 | 50 | 50 | 50 |

| Final Incubation | \multicolumn{5}{c | }{Incubate at room temperature for 20 minutes (in the dark)} | |||

| Absorbance Reading | \multicolumn{5}{c | }{Measure absorbance at ~630-670 nm} |

Causality Behind Experimental Choices:

-

Buffer and pH: A phosphate buffer with a pH of around 7.4 is commonly used as it mimics physiological conditions and is optimal for the activity of many ureases.[7]

-

Pre-incubation: Pre-incubating the enzyme with the test compound allows for the inhibitor to bind to the enzyme before the substrate is introduced.[3] This is particularly important for time-dependent inhibitors.

-

Temperature: The incubation temperature of 37°C is chosen to be representative of physiological conditions.[3]

-

Reaction Termination: The addition of the alkaline Berthelot reagents effectively stops the enzymatic reaction by denaturing the urease enzyme.[1]

Data Analysis and Interpretation

The percentage of urease inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [1 - (Absorbance of Test Compound Well - Absorbance of Blank Well) / (Absorbance of Negative Control Well - Absorbance of Blank Well)] x 100